2-(2-Chloroethoxy)acetamide
Overview
Description
2-(2-Chloroethoxy)acetamide is a chemical compound with the molecular formula C4H8ClNO2 . It has an average mass of 137.565 Da and a monoisotopic mass of 137.024353 Da .
Molecular Structure Analysis
The molecular structure of 2-(2-Chloroethoxy)acetamide consists of 4 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
2-(2-Chloroethoxy)acetamide is a white crystalline powder . It has a molecular weight of 137.57 . The storage temperature is recommended to be in a freezer .Scientific Research Applications
Synthesis and Characterization
- 2-(2-Chloroethoxy) acetic acid, a derivative of 2-(2-Chloroethoxy)acetamide, is synthesized using oxidation methods. Four oxidants were compared, and nitric acid was found to be the most effective, yielding 89% of the product. This process is noted for its simplicity, low cost, and high yield, making it suitable for industrial application (Xiang, 2008).
Analytical Chemistry
- A derivative, dansylacetamidooxyamine (DNSAOA), has been developed as a molecular probe for measuring trace amounts of carbonyl compounds (aldehydes and ketones) in water samples. This probe offers high sensitivity and has been applied in environmental water testing, demonstrating the utility of 2-(2-Chloroethoxy)acetamide derivatives in analytical chemistry (Houdier et al., 2000).
Astrochemistry
- Research on acetamide, a molecule similar to 2-(2-Chloroethoxy)acetamide, in astrochemistry has revealed insights into the formation of complex organic molecules (COM) in the interstellar medium. The study suggests that hydrogen abstraction from acetamide activates it for further reactions, leading to the formation of COM under prebiotic or abiotic conditions (Haupa et al., 2020).
Material Science
- New derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, structurally related to 2-(2-Chloroethoxy)acetamide, have been characterized using X-ray powder diffraction, highlighting their potential as pesticides. This research contributes to the understanding of such compounds in the field of material science and pesticide development (Olszewska et al., 2009).
Herbicide Research
- Acetochlor, a chloroacetamide herbicide chemically similar to 2-(2-Chloroethoxy)acetamide, has been studied for its initial metabolism in different plant species. This research contributes to understanding the selective phytotoxicity of such herbicides, which could be relevant for 2-(2-Chloroethoxy)acetamide derivatives in agricultural applications (Breaux, 1987).
Safety And Hazards
2-(2-Chloroethoxy)acetamide is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective measures include wearing protective gloves, protective clothing, and eye/face protection .
properties
IUPAC Name |
2-(2-chloroethoxy)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO2/c5-1-2-8-3-4(6)7/h1-3H2,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHRCXCLILUNBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)OCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30452013 | |
Record name | 2-(2-chloroethoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30452013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloroethoxy)acetamide | |
CAS RN |
36961-64-5 | |
Record name | 2-(2-Chloroethoxy)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36961-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-chloroethoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30452013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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